2-Diazenyl-5-nitrothiazole
Description
Structure
3D Structure
Properties
CAS No. |
182493-96-5 |
|---|---|
Molecular Formula |
C3H2N4O2S |
Molecular Weight |
158.135 |
IUPAC Name |
(5-nitro-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H |
InChI Key |
IBZCZYKRXODAFF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)N=N)[N+](=O)[O-] |
Synonyms |
Thiazole, 2-diazenyl-5-nitro- |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Key Precursors: Focus on 2-Amino-5-nitrothiazole (B118965)
The synthesis of 2-amino-5-nitrothiazole can be approached through several routes, with nitration reactions being a historically significant method.
The direct nitration of 2-aminothiazole (B372263) is a common method for producing 2-amino-5-nitrothiazole. chemicalbook.in This process typically involves treating 2-aminothiazole with a mixture of nitric acid and sulfuric acid. chemicalbook.com The reaction proceeds through a 2-nitramino-thiazole intermediate, which then undergoes rearrangement upon heating to form the desired 2-amino-5-nitrothiazole. google.comdoi.org
A widely used procedure involves adding 2-aminothiazole nitrate (B79036) to concentrated sulfuric acid at low temperatures, generally between 0 and 10 °C. chemicalbook.in An alternative approach is the nitration of 2-acetylaminothiazole, followed by careful hydrolysis to yield the final product. chemicalbook.incdnsciencepub.com Both the nitration and the subsequent rearrangement steps are potentially hazardous due to the risk of runaway exothermic reactions, which necessitates stringent control of reaction conditions. chemicalbook.ingoogle.com Studies have investigated the mononitration of 2-aminothiazole and its alkyl derivatives at temperatures ranging from 0° to -10°C to form 2-nitramino-thiazoles. doi.orgcdnsciencepub.com
To circumvent the hazardous nature of direct nitration and rearrangement procedures, alternative synthetic pathways have been developed. google.com One notable process avoids the use of 2-aminothiazole as a starting material altogether. google.com This method involves a three-step sequence:
Halogenation: An N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated). google.com
Reaction with Thiourea (B124793): The resulting halogenated compound is then reacted with thiourea. google.comchemicalbook.com
Hydrolysis: The product from the second step is treated with water or an aqueous base to yield 2-amino-5-nitrothiazole. google.com
For instance, N,N-dimethyl-2-nitroetheneamine can be brominated in acetic acid, followed by the addition of thiourea. prepchem.com The resulting intermediate is then treated with ammonium (B1175870) hydroxide (B78521) while maintaining the pH between 4 and 5 to produce 2-amino-5-nitrothiazole. prepchem.com Yields for these types of procedures have been reported in the range of 62%. chemicalbook.comprepchem.com
| Synthesis Route | Starting Materials | Key Reagents | Conditions | Notes | Reference |
| Nitration/Rearrangement | 2-Aminothiazole | Nitric acid, Sulfuric acid | 0-15°C | Potentially hazardous exothermic reaction. | chemicalbook.inchemicalbook.comgoogle.com |
| Nitration of Acyl Derivative | 2-Acetylaminothiazole | Nitric acid, Sulfuric acid | 10°C | Involves subsequent hydrolysis. | chemicalbook.incdnsciencepub.com |
| Alternative Route | N,N-dialkyl-2-nitroetheneamine, Thiourea | Bromine, Acetic acid, Ammonium hydroxide | < 32°C, pH 4-5 | Avoids hazardous nitration of aminothiazole. | google.comchemicalbook.comprepchem.com |
Diazotization of 2-Amino-5-nitrothiazole
The conversion of the primary amino group of 2-amino-5-nitrothiazole into a diazonium salt is a critical step for subsequent coupling reactions. rsc.orgorientjchem.org This transformation, known as diazotization, is typically achieved by reacting the amine with a diazotizing agent, such as sodium nitrite (B80452) or nitrosylsulfuric acid, in a strong acidic medium. google.comrsc.org
The stability of the resulting diazonium salt is highly dependent on the reaction conditions, particularly temperature and the choice of acidic medium.
Temperature: The diazotization of 2-amino-5-nitrothiazole is consistently performed at low temperatures, typically in the range of -10°C to 5°C. rsc.orgorientjchem.orggoogle.com This is crucial to prevent the decomposition of the highly reactive and unstable diazonium salt, which would otherwise decompose to release nitrogen gas. quora.com Reaction mixtures are often cooled in an ice bath to maintain this low temperature range. rsc.orgrsc.org
Acidic Medium: A strong acid is required to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt. Concentrated sulfuric acid is frequently used for this purpose. rsc.orggoogle.comrsc.org In some procedures, 2-amino-5-nitrothiazole is first dissolved in concentrated sulfuric acid, which may be diluted with ice, before the dropwise addition of a sodium nitrite solution, also prepared in concentrated sulfuric acid (forming nitrosylsulfuric acid). orientjchem.orggoogle.com Mixtures of acids, such as acetic acid and propionic acid, have also been employed as the reaction medium. koreascience.kr The temperature is carefully controlled during the addition of the amine to the acidic medium to manage the exothermic nature of the dissolution. google.com
| Parameter | Condition | Reason | References |
| Temperature | -10°C to 5°C | To ensure the stability of the diazonium salt and prevent decomposition. | rsc.orgorientjchem.orggoogle.comrsc.org |
| Acidic Medium | Concentrated Sulfuric Acid, Nitrosylsulfuric Acid | To generate the diazotizing agent (nitrous acid) and stabilize the diazonium salt. | rsc.orggoogle.comrsc.orggoogle.com |
| Diazotizing Agent | Sodium Nitrite | Reacts with the strong acid to form the necessary nitrous acid in situ. | rsc.orgorientjchem.orggoogle.com |
Diazo-Coupling Reactions for 2-Diazenyl-5-nitrothiazole Derivative Synthesis
The final step in the synthesis is the diazo-coupling reaction, where the previously formed diazonium salt acts as an electrophile and attacks an electron-rich coupling component. rsc.orgkoreascience.kr This reaction forms the azo bridge (-N=N-) that characterizes the this compound structure.
Aromatic phenols and anilines are common coupling partners due to the activating nature of their hydroxyl and amino substituents, which makes the aromatic ring sufficiently electron-rich to react with the diazonium salt. orientjchem.orggoogle.com
The choice of coupling partner determines the final structure and properties of the resulting azo dye. Examples of coupling components include:
Anilines: N,N-dimethylaniline, N-ethylaniline, and various N-alkylanilines are frequently used. google.comkoreascience.kr The coupling reaction with anilines is typically carried out in a weakly acidic medium, with a pH maintained between 4 and 5, often by using a buffer like sodium acetate (B1210297). koreascience.kr
Phenols: Salicylaldehyde (B1680747) and 3-aminophenol (B1664112) are examples of phenolic couplers. orientjchem.orgresearchgate.net For phenols, the coupling reaction is often more efficient under neutral to slightly basic conditions. orientjchem.orgquora.com The basic medium deprotonates the phenolic hydroxyl group, forming a more strongly activating phenoxide ion. quora.com
The diazonium salt solution is added dropwise to a cooled solution of the coupling component with vigorous stirring to ensure efficient mixing and to control the reaction temperature. rsc.orgkoreascience.kr The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration. google.com
| Coupling Component | Reaction Medium | Example Product Class | References |
| N,N-Dimethylaniline | Weakly Acidic (pH 4-5) | Blue Azo Dyes | google.com |
| N-Alkylanilines | Weakly Acidic (pH 4-5) | Disperse Dyes | koreascience.kr |
| 3-Aminophenol | Basic (Sodium Hydroxide) then Acidic | Disazo Dye Intermediate | orientjchem.org |
| Salicylaldehyde | Acidic (HCl) | Azo Derivative with Benzaldehyde Moiety | researchgate.netimpactfactor.org |
Coupling with Diverse Heterocyclic Compounds (e.g., Pyrazoles, Thiazines, Pyridines)
The diazotized 2-amino-5-nitrothiazole is a versatile intermediate that readily couples with a range of heterocyclic systems, enabling the synthesis of complex azo dyes. The choice of the coupling partner is crucial as it significantly influences the final properties of the molecule.
Pyrazoles: Coupling reactions with pyrazole (B372694) derivatives have been reported to yield azo dyes with potential applications in various fields. For instance, the reaction of diazotized 2-amino-5-nitrothiazole with pyrazolone (B3327878) derivatives can produce dyes with good fastness properties. google.com.pg The general reaction involves the attack of the diazonium salt on the electron-rich pyrazole ring. rsc.org
Thiazines: Thiazine (B8601807) derivatives can also serve as coupling components. The reaction of a chalcone (B49325) derivative, synthesized from 2-amino-5-nitrothiazole, with thiourea can lead to the formation of a thiazine derivative. researchgate.net
Pyridines: Pyridine (B92270) and its derivatives are common coupling partners in the synthesis of azo dyes. nih.gov The coupling of diazotized 2-amino-4-(pyridin-3-yl)thiazole with various aromatic amines affords 5-(substituted-diazenyl)-4-(pyridin-3-yl)thiazol-2-amine derivatives. journalijar.com Similarly, the reaction of 2-(N-chloroacetyl)-5-arylazo-thiazole derivatives with mercaptonicotinonitrile can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. sapub.org
A variety of heterocyclic compounds have been successfully coupled with diazotized 2-amino-5-nitrothiazole, as illustrated in the following table:
| Coupling Component | Resulting Heterocyclic System | Reference |
| Pyrazole derivatives | Pyrazole-containing azo dyes | google.com.pgrsc.org |
| Thiazine precursors | Thiazine derivatives | researchgate.net |
| Pyridine derivatives | Pyridine-containing azo dyes | nih.govjournalijar.com |
| N-phenyl naphthylamine | Naphthylamine-containing azo dyes | researchgate.net |
| 2-chloroaniline | Chloroaniline-containing azo dyes | researchgate.net |
| 1,3-dihydroxybenzene | Dihydroxybenzene-containing azo dyes | researchgate.net |
Mechanisms of Diazo-Coupling
The diazo-coupling reaction is a classic example of an electrophilic aromatic substitution. slideshare.net The general mechanism involves the following key steps:
Formation of the Electrophile: The process begins with the diazotization of a primary aromatic amine, such as 2-amino-5-nitrothiazole, using nitrous acid (HNO₂) in the presence of a strong mineral acid. byjus.commasterorganicchemistry.com This reaction generates a highly reactive diazonium ion, which acts as the electrophile. byjus.com
Electrophilic Attack: The diazonium ion then attacks the electron-rich coupling component (e.g., a phenol (B47542), amine, or another heterocyclic ring). slideshare.net The rate of this attack is influenced by the pH of the reaction medium. For phenols, the reaction is faster in slightly alkaline conditions (pH < 10) where the more nucleophilic phenoxide ion is present. scribd.com For amines, the optimal pH is typically between 5 and 7. scribd.com
Formation of the Sigma Complex (Wheland Intermediate): The electrophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. ic.ac.uk
Deprotonation: A base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the coupling partner and forming the final azo compound. ic.ac.uk The removal of this proton can sometimes be the rate-limiting step, especially in cases of steric hindrance. ic.ac.uk
Yield Optimization and Purification Techniques
Optimizing the yield and ensuring the purity of the synthesized this compound derivatives are critical for their subsequent applications.
Yield Optimization:
Several factors can be manipulated to maximize the yield of the coupling reaction:
Temperature Control: Diazotization and coupling reactions are typically carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt. rsc.orgnih.gov
pH Control: As mentioned earlier, the pH of the reaction medium is crucial. Maintaining the optimal pH for the specific coupling partner is essential for maximizing the reaction rate and yield. scribd.com
Stoichiometry: Precise control of the molar ratios of the reactants (amine, sodium nitrite, and coupling component) is necessary to ensure complete reaction and minimize side products.
Catalysts: In some cases, catalysts can be employed to improve reaction efficiency. rsc.orgresearchgate.net
Purification Techniques:
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, by-products, and other impurities. Common purification methods include:
Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. researchgate.net Ethanol (B145695) is a commonly used solvent for recrystallizing thiazole (B1198619) derivatives. researchgate.net
Chromatography: Column chromatography is another powerful purification method that separates compounds based on their differential adsorption onto a stationary phase. This technique is particularly useful for separating complex mixtures or when recrystallization is not effective.
Washing: The precipitated product is often washed with water to remove any residual acid and other water-soluble impurities. researchgate.net
The following table summarizes key parameters and techniques for yield optimization and purification:
| Parameter/Technique | Purpose | Common Practice/Example | Reference |
| Yield Optimization | |||
| Temperature | Prevent diazonium salt decomposition | 0–5 °C | rsc.orgnih.gov |
| pH | Enhance nucleophilicity of coupling partner | pH < 10 for phenols, pH 5-7 for amines | scribd.com |
| Catalysts | Improve reaction efficiency | Use of solid acid catalysts | rsc.orgresearchgate.net |
| Purification | |||
| Recrystallization | Remove impurities from solid product | Using ethanol as a solvent | researchgate.net |
| Washing | Remove acid and water-soluble impurities | Washing the precipitate with water | researchgate.net |
Alternative Synthetic Routes to this compound Scaffold
While the classical diazotization-coupling sequence is the most prevalent method, alternative synthetic strategies for constructing the this compound scaffold have been explored. One such approach involves modifying the thiazole ring after its formation. For instance, a synthetic route starting from 2-bromothiazole (B21250) has been reported. google.com This method involves the nitration of 2-bromothiazole to yield 2-bromo-5-nitrothiazole, followed by a series of reactions including deuteration, amination, and oxidation to introduce the diazenyl group. google.com
Another strategy could involve the cyclization of pre-functionalized precursors. For example, the reaction of hydrazonoyl bromides with thiosemicarbazone derivatives can lead to the formation of 5-arylazo-2-(arylidenehydrazino)-2-thiazolin-4-one dyes. sapub.org
Green Chemistry Principles in the Synthesis of this compound Derivatives
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of thiazole derivatives and azo dyes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bepls.com
Key green chemistry approaches relevant to the synthesis of this compound derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or PEG-400. bepls.com Some syntheses have also been achieved under solvent-free conditions. rsc.orgresearchgate.net
Development of Recyclable Catalysts: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, offers advantages like easy separation and reusability, reducing waste and cost. rsc.orgresearchgate.net Nano silica (B1680970) supported boron trifluoride has also been used as a stable and reusable catalyst for diazotization. researchgate.net
Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic irradiation are being explored to reduce reaction times and energy consumption. bepls.commdpi.com
One-Pot Syntheses: Designing multi-component reactions where several steps are combined in a single pot reduces the need for intermediate purification and minimizes solvent usage. bepls.com
The application of these green principles not only makes the synthesis more sustainable but can also lead to improved yields and simplified procedures. rsc.org
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman)
No specific experimental or calculated Fourier-Transform Infrared (FT-IR) or Raman spectra for 2-Diazenyl-5-nitrothiazole are available in the public domain. Such spectra would be invaluable for identifying the key vibrational modes of the molecule.
Without spectral data, the precise wavenumbers for the characteristic stretching and bending vibrations of the azo (-N=N-) and nitro (-NO₂) groups within this specific molecular framework cannot be assigned. In related azo compounds, the -N=N- stretching vibration typically appears in the range of 1400-1500 cm⁻¹, while the nitro group exhibits symmetric and asymmetric stretching vibrations around 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. However, the electronic effects of the thiazole (B1198619) ring would significantly influence these positions.
A detailed correlation between the vibrational modes and the molecule's three-dimensional structure, including the conformation of the diazenyl group relative to the thiazole ring, cannot be established without the foundational spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H-NMR, ¹³C-NMR, and 2D-NMR data for this compound are not reported in the reviewed literature. While data exists for derivatives, such as those synthesized from the diazonium salt of 2-amino-5-nitrothiazole (B118965), these are not directly applicable to the parent diazenyl compound.
The expected ¹H-NMR spectrum would likely show a signal for the proton on the thiazole ring and a signal for the proton of the diazenyl group (-N=NH). The chemical shifts of these protons would be crucial for confirming the molecular structure, but have not been experimentally determined or computationally predicted in available sources.
The ¹³C-NMR spectrum would provide signals for the carbon atoms of the thiazole ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the diazenyl substituent. Without this data, a definitive analysis of the carbon skeleton is not possible.
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of atoms within the this compound molecule. However, no such studies have been published.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores.
The electronic spectrum of azo dyes, such as those derived from 2-amino-5-nitrothiazole, typically displays characteristic absorption bands in the visible and ultraviolet regions. These absorptions are primarily attributed to π→π* and n→π* electronic transitions within the molecule's chromophoric system. nih.gov The chromophore in this compound and its derivatives consists of the azo group (-N=N-) conjugated with the nitrothiazole ring.
For instance, a novel heterocyclic monoazo dye ligand, 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine (B92270) (NTAPy), which shares the core this compound structure, exhibits distinct absorption bands. orientjchem.orgresearchgate.net The spectrum of a related ligand, 2-[2'-(5-Nitrothiazolyl) azo]-4-methoxyphenol (NTAMP), showed a band at 437 nm corresponding to the n→π* transition of the azo group, and bands at 330 nm and 280 nm attributed to π→π* transitions of the phenyl ring. researchgate.net The presence of multiple bonds and non-bonding electron pairs in these molecules allows for these specific electronic transitions. units.it The conjugation within the molecule, particularly in polyene systems, tends to shift the absorption bands to longer wavelengths. units.it
The solvatochromic behavior, which is the change in the color of a substance when the solvent is changed, is also a key property studied by UV-Vis spectroscopy. researchgate.net This phenomenon provides insights into the interaction between the dye molecule and the solvent.
Table 1: Electronic Absorption Data for Related Azo Dyes
| Compound | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| NTAPy Derivative | Various | Longer wavelengths | Not specified | researchgate.net |
| NTAMP | Not specified | 437 | n→π* (-N=N-) | researchgate.net |
| NTAMP | Not specified | 330 | π→π* (phenyl ring) | researchgate.net |
| NTAMP | Not specified | 280 | π→π* (phenyl ring) | researchgate.net |
| Coumarin-based azo dyes | DMSO | 461–436 | π→π* or n→π* | nih.gov |
| Coumarin-based azo dyes | DMF | 389–382 | π→π* or n→π* | nih.gov |
| Coumarin-based azo dyes | THF | 389–362 | π→π* or n→π* | nih.gov |
| Coumarin-based azo dyes | DCM | 365–369 | π→π* or n→π* | nih.gov |
NTAPy: 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine NTAMP: 2-[2'-(5-Nitrothiazolyl) azo]-4-methoxyphenol
The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature of substituents attached to the chromophoric system. Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. nih.gov
In a study of triphenylamine (B166846) radical cations, it was observed that stronger electron-donating substituents led to a larger bathochromic shift in the near-infrared absorption peak. mdpi.com Conversely, strong electron-withdrawing groups resulted in a hypsochromic shift. mdpi.com This is because substituents can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 4-hydroxycoumarin (B602359) derivatives, electron-donating groups caused a bathochromic shift in all solvents compared to the unsubstituted compound. srce.hr The nitro group, an electron-withdrawing substituent, led to a hypsochromic shift in ethyl acetate (B1210297) but a bathochromic shift in dimethyl sulfoxide. srce.hr
For azo dyes derived from 2-amino-5-nitrothiazole, the introduction of different coupling components significantly influences their spectral properties. nih.gov The electronic properties of these substituents directly impact the electronic distribution within the conjugated system, thereby altering the energy of the electronic transitions and the observed λmax.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. ulethbridge.caspectralworks.com It measures the mass-to-charge ratio (m/z) with high accuracy, often to four decimal places, which allows for the unambiguous determination of a molecule's chemical formula. ulethbridge.ca
In the analysis of 2-substituted 5-nitro-2-furyl thiazoles, a class of compounds structurally related to this compound, electron impact mass spectrometry was used to study their fragmentation patterns. nih.gov The molecular ions of these compounds were found to undergo specific cleavage pathways. nih.gov The fragmentation patterns serve as a molecular fingerprint, providing valuable structural information. ulethbridge.ca For instance, the fragmentation of related azo dye ligands has been studied to confirm their proposed structures. orientjchem.orgiaea.org
Modern HRMS techniques, such as those coupled with liquid chromatography (LC-MS), can analyze complex mixtures and provide accurate mass data on a chromatographic timescale. spectralworks.comlcms.cz This is particularly useful for identifying metabolites or reaction products in complex matrices. nih.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula.
For various azo dyes derived from thiazole and other heterocyclic systems, elemental analysis has been a standard characterization technique to confirm their structure and purity. orientjchem.orgasianpubs.orgresearchgate.net For example, in the characterization of a novel heterocyclic monoazo dye ligand (NTAPy) and its metal complexes, C.H.N analysis was performed to verify their composition. orientjchem.org Similarly, the synthesis of other azo disperse dyes and their intermediates often includes elemental analysis as a key step in their structural confirmation. asianpubs.orgresearchgate.net
Table 2: Elemental Composition Data for a Related Thiazole Azo Dye Ligand
| Element | Theoretical % | Experimental % | Reference |
|---|---|---|---|
| C | 40.75 | 40.58 | orientjchem.org |
| H | 3.01 | 2.95 | orientjchem.org |
| N | 31.68 | 31.42 | orientjchem.org |
| S | 12.07 | 11.89 | orientjchem.org |
Data for 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine (NTAPy)
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound was not found in the search results, the technique has been applied to related azo dyes and heterocyclic compounds. For example, the crystal structure of a zinc(II) complex with 2-benzimidazolethiole was determined to understand its coordination geometry. ekb.eg X-ray diffraction has also been used to study the crystalline nature of ligands derived from 2-amino-5-nitrothiazole. iaea.orgresearchgate.net The ability of X-ray crystallography to provide precise structural information is crucial for understanding intermolecular interactions and packing in the solid state, which can influence the material's physical properties. mdpi.com The technique is considered the gold standard for structural elucidation in chemistry and materials science. anton-paar.com
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. google.com For molecules like 2-Diazenyl-5-nitrothiazole, DFT calculations, often using hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p), are employed to determine various molecular properties. nih.govekb.eg
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.comarxiv.org For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral angles. researchgate.net The planarity of the thiazole (B1198619) ring and the orientation of the nitro and diazenyl groups are key parameters determined during optimization. researchgate.net
Conformational analysis studies the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. lumenlearning.comscribd.com The primary focus for this compound would be the rotation around the C-N and N-N single bonds of the diazenyl group. dergipark.org.tr By calculating the energy of different conformers, researchers can identify the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. ethz.chchemrxiv.org
The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kocaeli.edu.tr The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. irjweb.comimist.ma For azo dyes and nitro-containing heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient fragments. researchgate.netkocaeli.edu.tr In this compound, the nitro group would significantly influence the energy and localization of the LUMO.
Table 1: Illustrative Frontier Orbital Energies for a Related Thiazole Derivative This table presents representative data for analogous compounds to illustrate the typical values obtained from DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
Data sourced for illustrative purposes from studies on related heterocyclic compounds. imist.ma
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. kocaeli.edu.tr These parameters provide a more detailed picture of the molecule's stability and reaction tendencies.
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how readily a molecule will undergo a chemical reaction.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment.
These parameters are calculated using the energies of the frontier orbitals. ekb.eg
Table 2: Calculated Quantum Chemical Parameters (Illustrative Examples) This table provides example values for related compounds to demonstrate the application of these calculations.
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| Electronegativity (χ) | χ = - (ELUMO + EHOMO) / 2 | 4.231 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.415 |
| Chemical Softness (S) | S = 1 / η | 0.414 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.714 |
Values are derived from illustrative frontier orbital energies and are representative of related chemical structures. kocaeli.edu.trirjweb.com
DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.
DFT-FT-IR: Theoretical vibrational frequencies (FT-IR and Raman) can be calculated to help assign experimental spectral bands to specific molecular motions, such as the stretching of the N=N diazo bond or the N-O bonds in the nitro group. nih.gov
DFT-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netmpn.gov.rs These theoretical spectra can be compared with experimental data to confirm the molecular structure. ripublication.com
DFT-UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically π→π* and n→π* transitions within the molecule. researchgate.netgaussian.com
Table 3: Overview of Predicted Spectroscopic Data
| Spectroscopic Method | Predicted Parameters |
|---|---|
| FT-IR | Vibrational Frequencies (cm⁻¹), IR Intensities, Vibrational Mode Assignments |
| NMR | Chemical Shifts (δ, ppm) for ¹H and ¹³C nuclei |
| UV-Vis | Excitation Energies (eV), Absorption Wavelengths (λmax, nm), Oscillator Strengths (f) |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjsocmed.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ripublication.com For this compound, docking studies could be used to explore its potential as an inhibitor for various biological targets, such as bacterial enzymes or protein kinases. nih.govnih.gov
The primary output of a molecular docking simulation is the binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). rjsocmed.com This value estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov The simulation also reveals the specific binding pose and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. jomardpublishing.com Such studies on related thiazole compounds have shown promising binding affinities against various cancer and bacterial targets. nih.govnih.gov
Table 4: Illustrative Molecular Docking Results for a Thiazole Derivative This table shows example data for a related compound to illustrate typical docking results.
| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) |
|---|---|---|
| DNA Gyrase B | Thiazole-coumarin hybrid (6b) | -7.9 |
| Pim-1 Kinase | Bis-thiazole derivative (5a) | -8.2 |
| Pim-1 Kinase | Bis-thiazole derivative (5b) | -8.5 |
Data sourced for illustrative purposes from studies on related thiazole-containing compounds. nih.govnih.gov
Elucidation of Molecular Interactions at Active Sites
Theoretical studies, particularly molecular docking simulations, have been instrumental in elucidating the potential molecular interactions of this compound derivatives at the active sites of various biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions that stabilize the complex.
Research on heterocyclic azo dyes derived from 2-amino-5-nitrothiazole (B118965) has utilized in silico molecular docking to explore their binding modes. researchgate.net For instance, one study investigated the interaction of such compounds with cyclin-dependent kinase (CDK), a key enzyme in cell cycle regulation. Among the studied compounds, a derivative designated as F2, featuring a coumarin (B35378) moiety, demonstrated the highest binding energy (ΔG b = -9.8 kcal/mol), suggesting a strong affinity for the enzyme's active site. researchgate.net Similarly, molecular docking studies on thiazolylhydrazone derivatives have been performed to understand their interactions with the active site of neuraminidase, an enzyme targeted for influenza therapy. rsc.org
The types of interactions observed in these docking studies typically include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For example, docking studies of indanedione-based azo dyes with the HIF-1 receptor showed that the most potent compound formed two hydrogen bonds, contributing to a high binding affinity of -8.9 kcal/mol. researchgate.net These computational analyses help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved potency and selectivity. rsc.org Molecular docking has also been employed to predict the binding affinity of related azo-metal complexes with receptors from E. coli and human peroxiredoxin, further highlighting the broad applicability of this technique. acs.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time, providing a level of detail that is often inaccessible through experimental methods alone. mdpi.com For compounds like this compound and its derivatives, MD simulations are particularly valuable for assessing the stability of ligand-receptor complexes predicted by molecular docking. nih.gov
While docking provides a static snapshot of the binding pose, MD simulations can confirm whether this pose is stable over a period of nanoseconds or longer. mdpi.com Studies on other complex heterocyclic molecules, such as 1,3,4-thiadiazole (B1197879) derivatives, have used MD simulations to confirm the stability of the compound within the active site of enzymes like acetylcholinesterase. nih.gov These simulations track the movements of the ligand and the protein, ensuring that key interactions, such as hydrogen bonds identified in docking, are maintained over time. mdpi.comnih.gov
Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein's active site, identifying conformational changes that may occur upon binding. mdpi.com For example, simulations have been used to explore how the C-terminal region of the SIRT2 enzyme can partially block the binding pocket or stabilize a co-factor in a non-productive state, acting as an autoinhibitory mechanism. mdpi.com Such computational studies, often performed using force fields like AMBER or GROMOS, provide crucial information on the dynamic nature of the molecular interactions that govern a compound's biological activity. mdpi.com
Calculation of Linear and Nonlinear Optical Properties (Polarizability, Hyperpolarizability)
The linear and nonlinear optical (NLO) properties of organic molecules, including azo dyes like this compound, are of significant interest for applications in photonics and optoelectronics. uobasrah.edu.iqdergipark.org.tr Computational chemistry provides essential tools for calculating these properties, primarily through methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. dergipark.org.trkaratekin.edu.tr
The key NLO properties are the molecular polarizability (α), which relates to the linear optical response, and the first hyperpolarizability (β), which governs second-order NLO effects. dergipark.org.trmdpi.com Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system, a common motif in azo dyes, often exhibit large hyperpolarizability values. dergipark.org.tr The nitro group in this compound acts as a strong electron acceptor, suggesting that this compound may possess significant NLO properties.
Theoretical calculations are performed to predict these values. For example, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute the polarizability and hyperpolarizability tensors. karatekin.edu.trmdpi.comresearchgate.net Studies on related azo dyes and other NLO chromophores demonstrate that theoretical predictions can correlate well with experimental results obtained from techniques like Z-scan. uobasrah.edu.iqresearchgate.net The calculated first-order hyperpolarizability (β) for some NLO-active compounds can be many times greater than that of standard reference materials like urea. researchgate.net
The following table presents representative calculated optical properties for related NLO compounds, illustrating the typical data generated in such theoretical investigations.
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |
| 5-bromo-3-nitropyridine-2-carbonitrile | DFT/B3LYP/6-311++G(d,p) | 2.5550 | 5.3795 x 10⁻²³ | 4.5553 x 10⁻³⁰ | researchgate.net |
| 4-phenylpyridine | B3LYP/6-31++G(d,p) | 2.58 | ~5.70 x 10⁻²⁴ (136 a.u.) | - | karatekin.edu.tr |
| Sudan Red G | B3LYP/6-31G | 1.63 | - | 2.76 x 10⁻³⁰ | dergipark.org.tr |
Note: Values are converted and/or approximated from source data for comparison.
These computational investigations are crucial for screening candidate molecules and understanding the structure-property relationships that govern NLO activity, guiding the synthesis of new materials for advanced optical applications. rsc.org
Chemical Reactivity and Mechanistic Insights
Reaction Mechanisms of Azo Bond Formation and Cleavage
The formation of the characteristic azo bond (–N=N–) in derivatives of 2-diazenyl-5-nitrothiazole is a well-established synthetic process, while its cleavage is a key reaction in its degradation.
Azo Bond Formation The synthesis is typically achieved through a two-step diazo-coupling reaction. rsc.org
Diazotization: The process begins with the diazotization of the precursor, 2-amino-5-nitrothiazole (B118965). This involves treating the amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid. rsc.orgnih.gov The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the highly reactive diazonium salt intermediate. nih.govsavemyexams.com The strong acid protonates nitrous acid, which then reacts with the primary amino group of 2-amino-5-nitrothiazole to form a diazonium salt (Ar-N₂⁺). wikipedia.org
Azo Coupling: The resulting diazonium salt is a potent electrophile. It is then reacted with a nucleophilic coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgimrpress.com The diazonium ion attacks the electron-rich ring of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo compound. wikipedia.org
Interactive Table: Azo Bond Formation Mechanism
| Step | Reactants | Key Conditions | Product | Mechanism |
|---|---|---|---|---|
| 1. Diazotization | 2-Amino-5-nitrothiazole, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., H₂SO₄) | Low temperature (0–5 °C) | 5-Nitrothiazole-2-diazonium salt | The primary amine reacts with in situ generated nitrous acid to form a diazonium ion. |
| 2. Azo Coupling | 5-Nitrothiazole-2-diazonium salt, Electron-rich coupling component (e.g., N,N-dimethylaniline, phenols) | Typically alkaline or mildly acidic conditions | 2-(Aryl-diazenyl)-5-nitrothiazole derivative | The electrophilic diazonium salt undergoes electrophilic aromatic substitution with the coupling component. |
Azo Bond Cleavage The cleavage of the azo bond is most commonly achieved through reduction. This process is a critical aspect of the degradation of azo dyes and can lead to the formation of the original amine precursors or their derivatives. imrpress.com Reductive cleavage breaks the –N=N– bond to form two separate amino compounds. For a dye derived from 2-amino-5-nitrothiazole, this cleavage would yield 2-amino-5-nitrothiazole and the corresponding amine of the coupling component used in its synthesis. imrpress.com This reaction is a significant degradation pathway. uobaghdad.edu.iq
Tautomerism Studies: Azo-Hydrazone Equilibrium
Azo dyes that have a hydroxyl or amino group positioned ortho or para to the azo linkage can exhibit tautomerism, existing in a dynamic equilibrium between the azo form and the hydrazone form. nitrkl.ac.in This phenomenon is significant as the two tautomers possess different colors, stabilities, and chemical properties. unifr.ch
Derivatives of this compound coupled with hydroxy- or amino-aromatics are known to exhibit this azo-hydrazone tautomerism. researchgate.net The equilibrium position is influenced by several factors, including the structure of the molecule, solvent polarity, and pH. arkat-usa.org
Azo Form: Characterized by the –N=N– double bond linked to an aromatic ring bearing a hydroxyl (–OH) or amino (–NH₂) group.
Hydrazone Form: Formed by a proton transfer from the hydroxyl or amino group to one of the azo nitrogen atoms, resulting in a ketone-like structure (C=O) and a C=N–NH– linkage. nitrkl.ac.in
Studies on related hetarylazo dyes, including those derived from 2-amino-5-nitrothiazole, have shown that the equilibrium can favor one form over the other. For instance, in some cases, the hydrazone tautomer has been found to be more stable based on computational energy calculations. researchgate.netresearchgate.net Conversely, experimental results for a dye made from 2-amino-5-nitrothiazole and 6-aminouracil (B15529) indicated that it exists in the azo form in both the solid state and in a polar solvent like DMSO. arkat-usa.org The presence of strong intramolecular hydrogen bonds can also stabilize a particular tautomeric form. nitrkl.ac.in
Interactive Table: Comparison of Azo and Hydrazone Tautomers
| Feature | Azo Tautomer | Hydrazone Tautomer |
|---|---|---|
| Key Functional Group | Ar-OH/NH₂ + -N=N- | Ar=O/NH + -NH-N= |
| Proton Location | On the hydroxyl or amino group | On a nitrogen atom of the former azo bridge |
| Bonding | Aromatic character is fully retained in the coupling ring | Quinoidal structure in the coupling ring |
| Stability Factors | Aromaticity | Stronger C=O bond, intramolecular hydrogen bonding |
Reactivity of the Thiazole (B1198619) Ring and Nitro Group
The thiazole ring and the nitro group in this compound are the primary sites of chemical reactivity, aside from the azo linkage itself.
Nitro Group Reactivity The nitro group (–NO₂) is a versatile functional group whose primary reactivity involves reduction. It can be reduced to various other nitrogen-containing functional groups, most commonly the amino group (–NH₂). The ease of reduction allows for the chemical modification of this compound, potentially altering its color and properties. This reduction is a standard transformation in aromatic chemistry. imrpress.com
Interactive Table: Reactivity of Key Functional Groups
| Functional Group | Type of Reaction | Description | Example Product |
|---|---|---|---|
| Thiazole Ring (at C5) | Electrophilic Aromatic Substitution | The 5-position is activated for nitration in the 2-aminothiazole (B372263) precursor. acs.org | 2-Amino-5-nitrothiazole |
| Nitro Group (-NO₂) | Reduction | The nitro group can be reduced to an amino group using various reducing agents. | 2-Diazenyl-5-aminothiazole derivative |
Investigation of Degradation Pathways
The degradation of this compound is of environmental and toxicological interest, as some azo dye degradation products can be hazardous. uobaghdad.edu.iq The primary pathway for degradation is the chemical breakdown of the chromophore.
The most significant degradation pathway is the reductive cleavage of the azo bond. imrpress.com This process, as mentioned earlier, breaks the molecule into two smaller amine compounds. For a dye based on 2-amino-5-nitrothiazole, this cleavage would regenerate 2-amino-5-nitrothiazole and the amine corresponding to the other part of the molecule. The study of tautomerism is also crucial for understanding and designing efficient degradation processes, as the different tautomers may have different susceptibilities to chemical or biological attack. researchgate.net While the molecule is generally stable under normal conditions, its breakdown under specific environmental (e.g., anaerobic) or metabolic conditions is a key consideration. industrialchemicals.gov.au
Interactive Table: Degradation of this compound Derivatives
| Pathway | Mechanism | Primary Degradation Products | Significance |
|---|---|---|---|
| Reductive Cleavage | Reduction of the -N=N- bond | 1. 2-Amino-5-nitrothiazole 2. Aromatic amine from the original coupling component | Major pathway for decolorization and breakdown; can produce potentially harmful aromatic amines. uobaghdad.edu.iq |
Derivative Synthesis and Metal Complexation
Design and Synthesis of Novel Ligands Incorporating 2-Diazenyl-5-nitrothiazole
The core of designing novel ligands based on the this compound scaffold involves the diazotization of 2-amino-5-nitrothiazole (B118965), followed by a coupling reaction with a suitable aromatic or heterocyclic compound. This versatile approach allows for the introduction of a wide array of functional groups and structural motifs, leading to a diverse library of ligands with tailored electronic and steric properties.
A common synthetic route begins with the diazotization of 2-amino-5-nitrothiazole using sodium nitrite (B80452) in an acidic medium, such as a mixture of sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then immediately coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, in an alkaline solution to yield the final azo dye ligand. For instance, the reaction with 3-methyl-4-nitrophenol (B363926) results in the formation of 2-[2'-(5-nitrothiazolyl)azo]-4-methyl-5-nitrophenol (5-NTAMNP) ekb.egescholarship.org. Similarly, coupling with 2,4-dibromophenol (B41371) yields 2-[2′-(5-nitro thiazolyl) azo]-4,6-dibromo phenol (NTADBrP) uobaghdad.edu.iq.
Strategies for Ligand Functionalization and Scaffold Diversification
The functionalization and diversification of the this compound scaffold are primarily achieved through the judicious selection of the coupling component. This strategy allows for the introduction of various substituents that can influence the ligand's coordination behavior, solubility, and the spectroscopic properties of its metal complexes.
Key strategies for diversification include:
Varying the Coupling Component: Utilizing a range of phenols, naphthols, and other aromatic compounds with different substituents (e.g., alkyl, halo, nitro groups) allows for the systematic tuning of the ligand's electronic properties. For example, the use of 3-methyl-4-nitrophenol introduces additional nitro and methyl groups onto the phenyl ring of the ligand ekb.egescholarship.org.
Incorporation of Additional Donor Atoms: The choice of a coupling agent containing other potential coordinating atoms, such as nitrogen in a benzimidazole (B57391) ring, can increase the denticity of the ligand. This can lead to the formation of more stable and structurally diverse metal complexes.
Modifying Steric Hindrance: Introducing bulky groups near the coordination sites can influence the geometry of the resulting metal complexes and their stability.
These strategies enable the synthesis of a broad spectrum of ligands with varying coordination pockets, making them suitable for complexing with a wide range of metal ions.
Coordination Chemistry with Transition Metal Ions
Ligands derived from this compound have demonstrated a strong affinity for a variety of transition metal ions, forming stable and often intensely colored complexes. The presence of multiple nitrogen and, in many cases, oxygen donor atoms allows these ligands to act as multidentate chelating agents.
Synthesis of Metal Complexes (e.g., Co(III), Ni(II), Cu(II), Mn(II), Fe(III), Cr(III), Zn(II), Pb(II))
The synthesis of metal complexes with these ligands is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chloride, nitrate (B79036), or acetate) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction is frequently carried out under reflux to ensure completion. The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.
For example, a series of complexes with Cu(II), Fe(III), Pb(II), and Mn(II) have been synthesized using the ligand 2-[2'-(5-nitrothiazolyl)azo]-4-methyl-5-nitrophenol (5-NTAMNP) ekb.egescholarship.org. Similarly, Fe(III) and Ni(II) complexes of 2-[2′-(5-nitro thiazolyl) azo]-4,6-dibromo phenol (NTADBrP) have been prepared and characterized uobaghdad.edu.iq. Studies on related thiazolyl azo dyes have also reported the synthesis of Co(III), Ni(II), and Cu(II) nanocomplexes, as well as Zn(II) complexes uobaghdad.edu.iqnih.gov. While direct synthesis with Cr(III) and this compound ligands is not extensively detailed in the immediate literature, the known coordination chemistry of chromium(III) with other nitrogen and oxygen donor ligands suggests its potential to form stable complexes with this scaffold.
The stoichiometry of the resulting complexes is often found to be in a 1:2 metal-to-ligand ratio, particularly for divalent metal ions, suggesting the coordination of two ligand molecules to one metal center uobaghdad.edu.iq.
Characterization of Metal-Ligand Coordination Modes
The coordination modes of these ligands are typically elucidated through a combination of spectroscopic techniques, primarily FT-IR and UV-Vis spectroscopy, as well as elemental analysis. These analyses help to identify the donor atoms involved in bonding with the metal ion.
For many of these complexes, the ligand acts as a tridentate chelating agent, coordinating to the metal ion through:
The nitrogen atom of the thiazole (B1198619) ring.
One of the nitrogen atoms of the azo group.
The oxygen atom of a deprotonated hydroxyl group on the coupled aromatic ring ekb.egescholarship.orguobaghdad.edu.iq.
This tridentate [N,N,O] coordination leads to the formation of stable five- or six-membered chelate rings around the metal center. In a 1:2 metal-to-ligand complex, the coordination of two such tridentate ligands results in an octahedral geometry around the metal ion ekb.egescholarship.org. In some cases, coordinated water molecules may also be present in the coordination sphere uobaghdad.edu.iq.
Spectroscopic Analysis of Metal Complexes (UV-Vis, FT-IR, Magnetic Properties)
Spectroscopic analysis is crucial for confirming the formation of the metal complexes and for providing insights into their structure and bonding.
UV-Visible Spectroscopy: The electronic spectra of the free ligands typically show absorption bands in the UV and visible regions corresponding to π-π* and n-π* transitions within the aromatic and azo chromophores. Upon complexation with a metal ion, these bands often exhibit a bathochromic (red) or hypsochromic (blue) shift, which is indicative of the ligand-to-metal charge transfer (LMCT) and d-d transitions in the case of transition metals with unpaired d-electrons. For instance, the ligand NTADBrP has a maximum absorption at 535 nm, which shifts to 615 nm for its Fe(III) complex and 642 nm for its Ni(II) complex uobaghdad.edu.iq.
FT-IR Spectroscopy: Infrared spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands that are monitored include:
The ν(O-H) stretching frequency of a phenolic group, which typically disappears or broadens upon deprotonation and coordination to the metal ion.
The ν(N=N) stretching frequency of the azo group, which often shifts to a lower wavenumber upon coordination, indicating a weakening of the N=N bond due to electron donation to the metal.
The ν(C=N) stretching frequency of the thiazole ring, which may also shift upon coordination of the thiazole nitrogen.
The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.
For the ligand NTADBrP, the O-H stretching band is observed around 3348 cm⁻¹, and the N=N stretching is at 1458 cm⁻¹. Shifts in these bands upon complexation with Fe(III) and Ni(II) confirm the involvement of these groups in coordination uobaghdad.edu.iq.
Magnetic Properties: Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center of the complex, which helps in determining its geometry and the spin state (high-spin or low-spin). For example, many Mn(II) complexes with related azo ligands exhibit magnetic moments corresponding to five unpaired electrons, indicative of a high-spin octahedral environment. Similarly, Cu(II) complexes often show magnetic moments consistent with one unpaired electron in an octahedral or distorted octahedral geometry. Zn(II) complexes are expected to be diamagnetic due to the d¹⁰ electronic configuration of the Zn(II) ion.
Interactive Data Table: Spectroscopic Data for Selected this compound Metal Complexes
Computational Studies on Metal Complex Stability and Electronic Structure
While extensive computational studies specifically targeting this compound metal complexes are not widely reported in the literature, Density Functional Theory (DFT) is a powerful tool for investigating the stability and electronic structure of similar coordination compounds. DFT calculations can be employed to:
Optimize the Geometry: Determine the most stable three-dimensional structure of the metal complexes, including bond lengths and angles.
Calculate Stability: Predict the stability constants of the complexes and the binding energies between the metal and the ligand.
Analyze Electronic Structure: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes.
Simulate Spectroscopic Data: Calculate theoretical vibrational frequencies and electronic absorption spectra that can be compared with experimental data to validate the proposed structures.
For related azo dye metal complexes, DFT studies have been used to confirm the coordination modes and to rationalize the observed spectroscopic properties. Such studies on this compound complexes would provide deeper insights into their chemical behavior and potential applications.
Biological Activity Studies: Mechanistic and Structure Activity Perspectives
Antimicrobial Activity Research
Research into the antimicrobial capabilities of 2-diazenyl-5-nitrothiazole derivatives has revealed a broad spectrum of activity against various microbial pathogens. These investigations are crucial for the development of new therapeutic agents, especially in an era of increasing antimicrobial resistance.
Investigation of Specific Bacterial and Fungal Pathogens
Derivatives of this compound have demonstrated notable in vitro activity against a range of bacteria and fungi. For instance, certain 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives have shown appreciable antibacterial and antifungal effects. actapharmsci.com Their activity has been tested against standard bacterial strains such as Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the fungal pathogen Candida albicans. actapharmsci.com In these studies, the antifungal activity of these compounds was found to be more significant than their antibacterial effects. actapharmsci.com
Furthermore, other related structures, such as 2-thiazolylimino-5-arylidene-4-thiazolidinones, have exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 6 µg/mL in many cases. nih.gov They were also effective against the Gram-negative bacterium Haemophilus influenzae (MIC 0.15-1.5 µg/mL). nih.gov However, they showed no significant activity against Escherichia coli and various fungi at concentrations up to 100 µg/mL. nih.gov The data underscores the selective nature of these compounds and the importance of specific structural features in determining their antimicrobial spectrum.
| Compound Class | Pathogen | Activity Level | Reference |
|---|---|---|---|
| 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives | Escherichia coli | Appreciable antibacterial activity | actapharmsci.com |
| Proteus vulgaris | Appreciable antibacterial activity | actapharmsci.com | |
| Pseudomonas aeruginosa | Appreciable antibacterial activity | actapharmsci.com | |
| Staphylococcus aureus | Appreciable antibacterial activity | actapharmsci.com | |
| Candida albicans | More appreciable antifungal activity compared to antibacterial | actapharmsci.com | |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | Potent (MIC 0.03-6 µg/mL) | nih.gov |
| Haemophilus influenzae | Potent (MIC 0.15-1.5 µg/mL) | nih.gov | |
| Escherichia coli and fungi | Not effective (up to 100 µg/mL) | nih.gov |
Elucidation of Molecular Mechanisms (e.g., Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) inhibition)
A key aspect of understanding the efficacy of this compound derivatives is elucidating their mechanism of action at the molecular level. A significant target for these compounds, particularly in anaerobic organisms, is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR). patsnap.com PFOR is a crucial enzyme in the energy metabolism of many anaerobic bacteria and parasites, catalyzing the conversion of pyruvate to acetyl-CoA. patsnap.com
Inhibition of PFOR disrupts the organism's ability to produce energy, leading to cell death. patsnap.com The well-known antiparasitic drug Nitazoxanide (B1678950), which contains a 5-nitrothiazole (B1205993) ring, is known to inhibit PFOR. nih.gov The mechanism involves the anion of Nitazoxanide abstracting a proton from the thiamine (B1217682) pyrophosphate cofactor of the enzyme, thereby blocking its activity. nih.gov This mode of action is distinct from many other nitro-containing drugs, as it does not rely on the metabolic reduction of the nitro group. nih.gov
PFOR is an attractive drug target due to its presence in anaerobic pathogens but not in their mammalian hosts, which utilize a different enzyme system for pyruvate metabolism. patsnap.com This selectivity offers the potential for targeted therapies with a reduced risk of host toxicity. patsnap.com
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of this compound derivatives. These studies systematically modify the chemical structure of a lead compound to identify which parts of the molecule are essential for its biological activity and to enhance its potency and selectivity.
For derivatives of 2-amino-5-nitrothiazole (B118965), it has been shown that modifications to both the "head group" (the thiazole (B1198619) ring) and the "tail region" can significantly impact antibacterial properties. nih.gov While the 2-amino-5-nitrothiazole ring itself is considered important for activity, some studies have successfully identified surrogate head groups that maintain or even improve activity. nih.gov For example, a study on Nitazoxanide analogues found that certain head group modifications led to compounds with equipotent or greater activity against PFOR-utilizing microorganisms. nih.gov
Similarly, in a series of 5-(nitroaryl)-1,3,4-thiadiazoles, the nature of the nitroaryl group and the substituent at the 2-position of the thiadiazole ring were found to dramatically influence their anti-Helicobacter pylori activity. researchgate.net These findings highlight that both the core scaffold and its peripheral substituents are critical determinants of the antibacterial efficacy and spectrum of these compounds. researchgate.netbrieflands.com
Activity against Drug-Resistant Microorganisms
The emergence of multidrug-resistant (MDR) bacteria is a major global health crisis, necessitating the development of novel antibiotics. fapesp.brlabmanager.com Compounds derived from this compound are being investigated for their potential to combat these challenging pathogens.
The unique mechanism of action of some of these compounds, such as the inhibition of PFOR, makes them promising candidates against resistant strains. patsnap.com Resistance to Nitazoxanide, a related 5-nitrothiazole, has not been observed clinically or generated in vitro, which supports its distinct mechanism of action compared to other nitro-containing drugs. nih.gov
Furthermore, studies on related thiazole derivatives have shown remarkable efficacy against resistant bacteria. For example, certain 2-thiazolylimino-5-arylidene-4-thiazolidinones have demonstrated significant inhibition of penicillin-resistant staphylococci, suggesting their potential for treating infections caused by microorganisms resistant to current drugs. nih.gov
Antiparasitic Activity Research
In addition to their antibacterial and antifungal properties, this compound and its analogues have shown significant promise as antiparasitic agents.
Evaluation against Protozoan Parasites (e.g., Giardia lamblia, Trypanosoma brucei)
The 5-nitrothiazole scaffold is a core component of Nitazoxanide, a broad-spectrum antiparasitic drug approved for the treatment of infections caused by the protozoan parasites Giardia lamblia and Cryptosporidium parvum. nih.gov The activity of Nitazoxanide and its analogues against Giardia lamblia is well-documented. mdpi.com The mechanism is believed to involve the disruption of energy metabolism, in part through the inhibition of PFOR. nih.gov
The 5-nitrothiazole class of compounds has also been evaluated for its activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.gov Studies have shown that certain 2-amide 5-nitrothiazole derivatives exhibit potent growth-inhibitory effects against bloodstream forms of T. brucei. nih.gov This antiparasitic activity is dependent on the expression of a type I nitroreductase by the trypanosome, which activates the prodrug. nih.gov This mechanism highlights the potential for developing selective therapies that exploit the unique biochemistry of the parasite.
| Compound Class | Parasite | Key Findings | Reference |
|---|---|---|---|
| Nitazoxanide (a 5-nitrothiazole) | Giardia lamblia | Approved for treatment; inhibits PFOR. | nih.gov |
| Nitazoxanide analogues | Giardia lamblia | Show giardicidal activity. | mdpi.com |
| 2-Amide 5-nitrothiazole derivatives | Trypanosoma brucei | Potent growth-inhibitory activity. | nih.gov |
| Activity is dependent on parasitic type I nitroreductase. | nih.gov |
Mechanisms of Antiparasitic Action (e.g., Nitroreductase Dependence)
The antiparasitic action of many nitroaromatic compounds, including those in the nitrothiazole class, is predominantly reliant on their status as prodrugs. mdpi.com These compounds are typically inactive in their administered form and require bioactivation within the parasite to exert their cytotoxic effects. This activation is mediated by parasitic enzymes known as nitroreductases (NTRs). mdpi.comnih.gov
Specifically, type I nitroreductases, which are found in various protozoan parasites like Trypanosoma and Leishmania but are absent in their mammalian hosts, are crucial for this process. nih.gov These enzymes catalyze the reduction of the nitro group on the compound. This reduction, occurring via a series of two-electron transfers, produces highly reactive metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately generates cytotoxic radicals. nih.govnih.gov These reactive species can induce significant cellular damage, leading to the parasite's death.
The critical role of these enzymes is underscored by observations that parasites with reduced levels of type I NTR exhibit increased resistance to these nitroaromatic agents. mdpi.com Conversely, overexpression of NTR in parasites can heighten their sensitivity to these drugs. upm.edu.my While type I NTR is a primary activator, other enzymes like NTR2 have also been implicated in the activation of certain nitroaromatic compounds in parasites. upm.edu.my This enzyme-dependent activation mechanism provides a degree of selectivity, as the necessary activating enzymes are present in the parasite but not the host, which is a key strategy in the development of antiparasitic agents. nih.gov
SAR for Antiprotozoal Efficacy
The structure-activity relationship (SAR) for antiprotozoal efficacy of nitrothiazole-based compounds hinges on the interplay between the core heterocyclic structure and its various substituents. wikipedia.org The analysis of these relationships helps in modifying chemical structures to enhance potency and selectivity. wikipedia.orgcollaborativedrug.com
For nitro-containing heterocyclic compounds, the following SAR principles have been observed in related series:
The Nitrothiazole Moiety: The 5-nitro group on the thiazole ring is often considered critical for activity. Studies on related nitro-containing compounds have shown that the nitroaryl unit is a key determinant of antiprotozoal potency. wikipedia.orgnih.gov This group is essential for the nitroreductase-mediated activation that leads to parasitic cell death.
Substituents on the Heterocyclic Core: Modifications to the thiazole ring or adjacent structures significantly influence biological activity. For instance, in a series of 2-substituted-5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles, the nature of the group at the 2-position of the thiadiazole ring was found to dramatically impact anti-Helicobacter pylori activity. wikipedia.org Similarly, for 2-amide 5-nitrothiazoles tested against T. brucei, the nature of the amide substituent determined the compound's potency. nih.gov
Anticancer Activity Research
Investigation of Antiproliferative Effects on Cancer Cell Lines
Derivatives based on the 2-amino-5-nitrothiazole scaffold have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. cttjournal.com The cytotoxic and growth-inhibiting properties of these compounds are evaluated in vitro using assays such as the MTT assay, which measures cell viability. The potency is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
Studies have shown that these derivatives can be effective against leukemia, cervical, and breast cancer cell lines. For instance, a derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, exhibited a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line. cttjournal.com Another study on 1,3,4-thiadiazole (B1197879) derivatives incorporating a nitrothiazole moiety found that one compound, in particular, showed selective activity against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line with an IC50 of 33 µM, and was also active against the HeLa cervical cancer cell line with an IC50 of 12.4 µM. mdpi.com
The table below summarizes the antiproliferative activity of selected nitrothiazole derivatives and related compounds on various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-[...]-acetamide (Compound 2) | K562 (Chronic Myelogenous Leukemia) | 33 µM | mdpi.com |
| N-(5-Nitrothiazol-2-yl)-2-[...]-acetamide (Compound 2) | HeLa (Cervical Carcinoma) | 12.4 µM | mdpi.com |
| N-(5-Nitrothiazol-2-yl)-2-[...]-acetamide (Compound 3) | HeLa (Cervical Carcinoma) | 14.1 µM | mdpi.com |
| (5E)-5-(...benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity at 100 µM | cttjournal.com |
| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | HCV29T (Bladder Cancer) | Activity reported, some higher than cisplatin | rsc.org |
| Ruthenium complex [Ru(N-P)2(NCS)2] | MCF-7 (Breast Adenocarcinoma) | 7.56 µg/ml | pensoft.net |
| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 0.62 µg/ml (after 72h) | upm.edu.my |
Exploration of Cellular and Molecular Targets
The anticancer effect of nitrothiazole-based compounds is linked to their interaction with specific cellular and molecular targets that are crucial for cancer cell survival and proliferation. mdpi.comnih.gov Research into related compounds suggests several potential mechanisms.
One key area of investigation is the inhibition of protein kinases, which are often dysregulated in cancer. mdpi.com For example, a 1,3,4-thiadiazole derivative containing a nitrothiazole moiety was found to inhibit the Abl protein kinase, a key driver in certain types of leukemia. mdpi.comosti.gov Molecular modeling suggested that the nitrothiazole part of the molecule played an important role in binding to the kinase. mdpi.comosti.gov Another potential target is the STAT3 pathway, which is involved in cell proliferation and survival. The related compound Nitazoxanide has been identified as a moderate inhibitor of this pathway, and its derivatives have shown a correlation between STAT3 inhibition and antiproliferative activity in HeLa cells. nih.gov
Furthermore, like their antiparasitic action, the anticancer mechanism may involve the induction of apoptosis (programmed cell death). nih.gov This can be triggered by various cellular stresses, including those initiated by the compound. Some related compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov The ability of some derivatives to inhibit cancer cell migration is also a significant finding, as this process is fundamental to metastasis. cttjournal.com
SAR for Antitumor Potency
The structure-activity relationship (SAR) is a critical tool for optimizing the anticancer properties of nitrothiazole derivatives. wikipedia.orgcollaborativedrug.com The goal is to identify which parts of the molecule are responsible for its activity and to modify the structure to create more potent and selective drug candidates. researchgate.net
Key SAR findings for this class of compounds include:
Importance of the 5-Nitrothiazole Moiety: As with antiprotozoal activity, the 5-nitrothiazole group is often crucial for antitumor effects. In studies of nitazoxanide derivatives as STAT3 inhibitors, the 5-nitrothiazole-2-amine moiety was kept unchanged because the presence of a 5'-nitro group was reported to be critical for the antitumor activity. nih.gov In molecular modeling studies of a Bcr-Abl kinase inhibitor, the nitrothiazole group was identified as an anchor, facilitating important interactions with the target protein. mdpi.comosti.gov
Influence of Substituents: The type and position of substituents on the rings have a profound impact on potency. A study on 2-amino, 5-nitrothiazole derivatives revealed that the antitumor and antimigration activity was significantly affected by the substituents on the thiazole ring. cttjournal.com For instance, adding an imidazolidine-2,4-dione group via a benzylidene linker to the 2-amino position of the 5-nitrothiazole resulted in a compound with significant cytotoxic effects against the MDA-MB-231 breast cancer cell line, whereas the parent 2-amino-5-nitrothiazole did not show this effect. cttjournal.com
Role of the Linker: The linker connecting the nitrothiazole to other parts of the molecule is also a key determinant of activity. The structure, length, and flexibility of this linker can influence how the molecule binds to its biological target.
Antioxidant Properties and Oxidative Stress Modulation
The relationship between nitroaromatic compounds and oxidative stress is complex, as they can exhibit both pro-oxidant and antioxidant activities depending on the chemical environment and biological context. nih.govnih.gov
The primary mechanism of action for the antiparasitic and likely the anticancer effects of many nitrothiazoles is pro-oxidant. upm.edu.my This involves the enzymatic reduction of the nitro group within the target cell (parasite or cancer cell) to generate reactive oxygen species (ROS) and other radical species. nih.gov This surge in ROS creates a state of severe oxidative stress, overwhelming the cell's antioxidant defenses and leading to damage of critical biomolecules like DNA, proteins, and lipids, ultimately causing cell death. nih.govscielo.br
Conversely, some studies on related heterocyclic structures have reported direct antioxidant activities. For example, azo dyes derived from 2-amino-5-nitrothiazole have been synthesized, and some related compounds have shown good radical scavenging activity in chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net This antioxidant activity involves the compound's ability to donate an electron or hydrogen atom to neutralize free radicals, thereby preventing them from causing cellular damage. scielo.br
This dual behavior is not uncommon for phenolic and other redox-active compounds, which can act as antioxidants at low concentrations or in certain systems, but become pro-oxidant at higher concentrations or in the presence of transition metals like iron or copper. nih.govmdpi.com Therefore, while the therapeutic efficacy of this compound derivatives against parasites and cancer is likely driven by a pro-oxidant mechanism within the target cells, the parent compounds or their metabolites may exhibit different redox properties in other contexts.
Mechanisms of Radical Scavenging and Antioxidant Capacity
Azo dye derivatives of 2-amino-5-nitrothiazole have demonstrated notable antioxidant properties. rsc.org The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, a process central to mitigating oxidative stress. mdpi.comfrontiersin.org The mechanisms behind this radical scavenging can involve either hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.org
| Derivative | Antioxidant Assay | Activity | Reference |
| Thiazolyl-curcumin azo dyes | ABTS inhibition | High, comparable to ascorbic acid | rsc.org |
| Azo dyes from 2-amino-5-nitrothiazole | Antibacterial and Antioxidant assays | Promising growth inhibitory effects and potential antioxidant properties | rsc.org |
| 2-[2-(5-nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA) | Antioxidant tests | Enhanced potency | researchgate.net |
Protective Effects on Biomolecules
The antioxidant capabilities of this compound derivatives extend to the protection of vital biomolecules from oxidative damage. Oxidative stress can lead to damage of DNA, proteins, and lipids. researchgate.net Research has shown that certain derivatives can effectively inhibit the oxidation of biomolecules. researchgate.net For example, a new organic reagent, 2-[2-(5-nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA), has demonstrated protective effects on biomolecules. researchgate.net Another related ligand, NTADBrP, has shown significant antioxidant activity against oxidative attack on plasmid DNA. researchgate.net This protective action is crucial in preventing the pathogenesis of various diseases associated with oxidative stress. researchgate.netresearchgate.net
Enzyme Inhibition Studies
Inhibition of Monoamine Oxidase (MAO) and Cholinesterase (ChE) Enzymes
Derivatives of 2-amino-5-nitrothiazole have been investigated as inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), enzymes implicated in neurodegenerative diseases. nih.govmdpi.com MAO inhibitors are used in the treatment of depression and Parkinson's disease, while ChE inhibitors are used to manage Alzheimer's disease. mdedge.commdpi.com
A series of 2-amino-5-nitrothiazole derived semicarbazones were synthesized and evaluated for their inhibitory activity against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Many of these compounds displayed preferential inhibition of MAO-B. nih.gov Specifically, compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) was identified as a potent and selective MAO-B inhibitor. nih.gov Compound 21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) emerged as a significant AChE inhibitor, with activity comparable to the standard drug tacrine. nih.gov Furthermore, compound 17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide) was found to be a potent BuChE inhibitor. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 4 | MAO-B | 0.212 | 331.04 |
| 21 | AChE | 0.264 | N/A |
| 17 | BuChE | 0.024 | N/A |
Kinetic Studies of Enzyme Inhibition (Competitive, Mixed-Type)
Kinetic studies are essential to understand the mechanism of enzyme inhibition. nih.govfiveable.me For the 2-amino-5-nitrothiazole derived semicarbazones, kinetic analyses revealed different modes of inhibition. nih.gov Compound 4 was found to be a competitive and reversible inhibitor of MAO-B. nih.gov This indicates that it binds to the active site of the enzyme, competing with the substrate. In contrast, compounds 17 and 21 exhibited a mixed-type of inhibition for BuChE and AChE, respectively. nih.gov Mixed inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. fiveable.me Docking studies further supported these findings, showing that the compounds fit well within the active sites of the respective enzymes through hydrogen bonding and hydrophobic interactions. nih.gov
Antiviral Activity Research
Thiazole derivatives, including those related to this compound, have been explored for their antiviral properties. mdpi.comjrespharm.com The core thiazole scaffold is present in various compounds with demonstrated activity against a range of viruses. mdpi.com For instance, some 5-nitro-3-hydrazono-2-indolinone derivatives, which can be conceptually related to this compound structures, have shown weak activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). researchgate.net The mechanism of antiviral action for nitroaromatic compounds can vary; for example, the nitrobenzene (B124822) derivative MDL-860 was found to inhibit an early event in picornavirus replication after the uncoating of the virus. nih.gov
DNA Binding Studies
The interaction of small molecules with DNA is a critical area of study, particularly in the development of anticancer agents. researchgate.netrsc.orgmdpi.com Azo-dye containing metal complexes and platinum complexes of 2-amino-5-nitrothiazole have been investigated for their DNA binding capabilities. researchgate.netnih.gov The mode of binding can significantly influence the biological activity of the compound. nih.gov
For example, in platinum complexes with 2-amino-5-nitrothiazole, the binding mode (either through the amine group or the thiazole ring nitrogen) affects its DNA binding ability and radiosensitizing effects. nih.gov The isomer where platinum is bound to the thiazole ring nitrogen demonstrated stronger DNA binding and better radiosensitizing properties. nih.gov Similarly, metal complexes of azo-dye ligands have been shown to bind to DNA, primarily through intercalation, with binding constants indicating a tight association. researchgate.netrsc.org These studies often employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements to characterize the interaction. researchgate.netrsc.org
Applications in Advanced Materials and Dye Chemistry
Disperse Dyes for Textile Materials
Azo dyes based on the 2-amino-5-nitrothiazole (B118965) diazo component are among the most important heterocyclic disperse dyes, valued for producing vivid colors on synthetic fibers. semanticscholar.orgrsc.org These dyes are synthesized through the diazotization of 2-amino-5-nitrothiazole and subsequent coupling with various aromatic compounds, typically N-alkylaniline or naphthol derivatives. koreascience.krjournalijar.com The resulting 2-diazenyl-5-nitrothiazole compounds are prized for their ability to generate bright and strong shades ranging from red to blue-green, making them commercially significant alternatives to traditional anthraquinone (B42736) dyes. koreascience.krsemanticscholar.org
Derivatives of this compound are particularly well-suited for dyeing hydrophobic fibers like polyester (B1180765). researchgate.netresearchgate.net The application is typically carried out using a high-temperature dyeing method under pressure (around 130 °C) from an aqueous dispersion. semanticscholar.orgnih.govnih.gov
Research findings indicate that these dyes exhibit excellent performance on polyester fabrics, characterized by:
High Color Strength and Build-Up: The dyes generally show good color yield (K/S values) on polyester. Studies have demonstrated that the color strength on the fabric increases with higher dye concentrations in the dyebath, indicating good build-up properties. semanticscholar.orgekb.eg
Excellent Exhaustion and Fixation: The dyeing process for these compounds on polyester is marked by very good dyebath exhaustion and fixation rates, meaning a high percentage of the dye efficiently transfers from the water bath to the fiber and becomes durably fixed. koreascience.kr
Superior Levelness and Brightness: Fabrics dyed with this compound derivatives display very good depth, brightness, and levelness, resulting in a uniform and vibrant coloration. koreascience.krresearchgate.net
Table 1: Dyeing Characteristics of this compound Derivatives on Polyester This table is a representative summary based on findings from multiple studies.
| Property | Observation | Research Finding |
|---|---|---|
| Dyeing Method | High-Temperature Pressure | Applied at ~130°C for effective diffusion into polyester fibers. semanticscholar.orgnih.gov |
| Color Yield (K/S) | Good to Excellent | Color strength increases with dye concentration, showing good build-up. ekb.eg |
| Exhaustion (%E) | Very Good | High efficiency of dye transfer from bath to fiber. koreascience.krnih.gov |
| Fixation | Very Good | Strong and durable bonding of the dye to the polyester matrix. koreascience.kr |
| Appearance | Bright, Level Shades | Dyed fabrics exhibit uniform color with high vibrancy and depth. koreascience.krresearchgate.net |
A critical measure of a dye's performance is its ability to resist fading or bleeding under various conditions. Disperse dyes derived from this compound consistently demonstrate high fastness properties on polyester fabrics. researchgate.netnih.gov
Washing, Rubbing, and Perspiration Fastness: These dyes typically exhibit very good to excellent fastness to washing, rubbing (both wet and dry), and perspiration. koreascience.krresearchgate.netekb.eg This indicates strong resistance to color loss from laundering and mechanical abrasion.
Sublimation Fastness: Excellent sublimation fastness is a key characteristic, which is crucial for polyester as it is often heat-set at high temperatures after dyeing. koreascience.krsemanticscholar.org This property ensures the dye does not vaporize and transfer to adjacent materials during storage or ironing.
Light Fastness: The light fastness generally ranges from fair to very good. researchgate.netmdpi.com This property is highly dependent on the specific molecular structure of the dye.
Table 2: Color Fastness Ratings of this compound Dyes on Polyester Ratings are typically on a scale of 1 to 5 (for washing, rubbing, perspiration) or 1 to 8 (for light), where a higher number indicates better fastness.
| Fastness Property | Typical Rating | Description |
|---|---|---|
| Light Fastness | 4-5 (Fair to Good) | Resistance to fading upon exposure to light can vary with structure. koreascience.krmdpi.com |
| Washing Fastness | 4-5 (Very Good to Excellent) | Excellent stability during laundering. researchgate.netekb.eg |
| Rubbing Fastness (Dry) | 4-5 (Very Good to Excellent) | High resistance to color transfer from rubbing. koreascience.krekb.eg |
| Rubbing Fastness (Wet) | 4-5 (Very Good to Excellent) | High resistance to color transfer when wet. koreascience.krekb.eg |
| Perspiration Fastness | 4-5 (Very Good to Excellent) | Resists color change or bleeding when exposed to acidic/alkaline sweat. koreascience.kr |
| Sublimation Fastness | 4-5 (Excellent) | Minimal color loss or transfer when subjected to heat. koreascience.krsemanticscholar.org |
The color and performance of this compound dyes are intrinsically linked to their molecular architecture. nih.gov The 2-amino-5-nitrothiazole unit serves as a powerful electron-accepting diazo component. The final coloristic properties are fine-tuned by the choice of the coupling component it is paired with.
Effect of the Diazo Component: The presence of the nitro group (NO₂) in the thiazole (B1198619) ring is a key factor for achieving deep colors (bathochromic effect) and high molar extinction coefficients, leading to high tinctorial strength. koreascience.kr
Effect of the Coupling Component: The electronic nature of substituents on the coupling partner (e.g., an N-alkylaniline derivative) significantly modulates the dye's properties.
Color Hue: Electron-donating groups on the coupler generally lead to deeper, more bathochromic shifts, producing shades from reddish-brown to bluish-violet. koreascience.kr
Chromogenic and Sensing Applications
The distinct chromophoric properties of the this compound structure, characterized by its ability to change color upon interaction with other chemical species, make it a valuable platform for developing sensors. journalijar.comsolubilityofthings.com These compounds can act as chemosensors, particularly for the detection of metal ions.
Derivatives of this compound have been successfully synthesized and employed as sensitive and selective spectrophotometric reagents for the determination of various metal ions. researchgate.net The principle involves designing a ligand that contains the this compound core along with other chelating groups (like hydroxyl or amino functionalities). When this ligand complexes with a specific metal ion, it causes a distinct and measurable shift in its UV-visible absorption spectrum.
Researchers have developed specific reagents for detecting a range of metal ions:
A ligand synthesized from 2-amino-5-nitrothiazole and 3-methyl-4-nitrophenol (B363926) was used to create a solid-phase sorbent for the extraction and determination of Mn(II), Fe(III), Pb(II), and Cu(II) from water samples. qu.edu.iq
The reagent 2-[2-(5-Nitro thiazolyl) azo]-4,6-dibromo Phenol (B47542) (NTADBrP) was synthesized and used for the spectrophotometric analysis of chromium (Cr(III)). mdpi.com The complex formed between the reagent and chromium is stable and exhibits a unique absorption maximum, allowing for quantitative measurement. mdpi.com
Other related studies have demonstrated the simultaneous determination of Fe(III) and Ni(II) using ligands derived from 2-amino-5-nitrothiazole. researchgate.net
Table 3: Examples of this compound Derivatives in Metal Ion Sensing
| Reagent/Ligand Name | Target Metal Ions | Application Method |
|---|---|---|
| 2-[2-(5-Nitro thiazolyl) azo]-4,6-dibromo Phenol (NTADBrP) | Cr(III) | Spectrophotometric Determination mdpi.com |
| Ligand from 2-amino-5-nitrothiazole + 3-methyl-4-nitrophenol | Mn(II), Fe(III), Pb(II), Cu(II) | Solid-Phase Extraction and Determination qu.edu.iq |
Potential in Optoelectronic Materials Research
The inherent electronic and optical properties of the this compound scaffold suggest its potential for use in more advanced applications like optoelectronic materials. solubilityofthings.com Research in this area is focused on exploiting the compound's characteristics as an organic semiconductor and its nonlinear optical (NLO) properties.
Investigations into thin films of novel thiazole azo dyes and their metal complexes have shown promising results. researchgate.net Key findings include:
Organic Semiconductor Behavior: Thin films of these materials exhibit semiconductor properties. The optical energy gap (Eg), a crucial parameter for electronic devices, can be calculated and is often found to be in a range suitable for semiconductor applications (e.g., 2.13 to 2.33 eV). researchgate.net
Tunable Optical Properties: The formation of metal complexes with the dye ligand can tune these properties. For instance, metal complexation has been shown to reduce the optical band gap and increase the absorption coefficient, which enhances light-harvesting capacity. researchgate.net
Nonlinear Optical (NLO) Properties: Azo chromophores are a major class of materials studied for NLO applications, which are essential for technologies like optical switching and data storage. Theoretical investigations on related azo compounds suggest that the donor-π-acceptor structure, which is characteristic of this compound derivatives, is favorable for significant NLO responses. dntb.gov.ua
While still an emerging area of research, these findings indicate that with further structural modification and device engineering, this compound derivatives could become valuable components in the development of novel optoelectronic materials. researchgate.net
Development of Functional Materials with Specific Thermal or Optical Properties
The compound this compound, formed through the diazotization of 2-amino-5-nitrothiazole, serves as a crucial building block in the creation of advanced functional materials, particularly in the realm of dye chemistry. nih.govrsc.org These materials are engineered to exhibit specific thermal and optical characteristics, making them suitable for a range of high-performance applications. unizar-csic.esgla.ac.uk The inherent properties of the nitrothiazole azo system, such as high tinctorial strength and significant bathochromism, are key to their utility. koreascience.kr
Research into hetarylazo disperse dyes derived from 2-amino-5-nitrothiazole has demonstrated their superior thermal and spectral properties compared to their carbocyclic analogues. orientjchem.org These dyes, when applied to synthetic fibers like polyester and nylon, exhibit good to excellent fastness properties, which is a testament to their thermal stability. koreascience.kr The resistance to heat at elevated temperatures is a critical property for dyes used in high-temperature dyeing processes and in technological fields such as lasers and electro-optical devices. researchgate.net
A detailed study of an azo dye derived from 2-amino-5-nitrothiazole and a substituted N,N-dimethyl aniline (B41778) using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) revealed complex thermal behavior. researchgate.netcore.ac.uk The analysis confirmed the existence of two polymorphic forms of the dye. core.ac.uk The thermal events observed included a glass transition, recrystallization, and the fusion of the crystalline compounds. researchgate.netcore.ac.uk For instance, one study observed a melting temperature of about 208 °C for the as-prepared dye particles. core.ac.uk After fast-cooling the melt, the material did not immediately recrystallize but did so upon a second heating at around 145 °C. core.ac.uk
The optical properties of these dyes are a significant area of investigation. The electronic spectra are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Generally, these dyes exhibit positive solvatochromism, meaning the absorption bands shift to longer wavelengths as the polarity of the solvent increases. orientjchem.org This behavior is attributed to the polarization induced by the solute. researchgate.net The nitrothiazole dye derivatives have been found to absorb maximally at longer wavelengths compared to analogous 1-naphthylamine (B1663977) dyes. orientjchem.org
Furthermore, these compounds have been explored for their non-linear optical (NLO) properties, which are valuable for applications like optical switching and data storage. researchgate.netdergipark.org.tr Studies have shown that some of these azo dyes possess expressive values for first hyperpolarizability, indicating good NLO responses and photoswitching capabilities. researchgate.net While they may not fluoresce at room temperature (298 K), some exhibit perceptible fluorescence at a much lower temperature (77 K). researchgate.net
Table 1: Thermal Properties of a this compound Derivative
| Thermal Event | Observed Temperature (°C) | Method |
| Recrystallization | ~145 | DSC / Hot-Stage Microscopy |
| Melting Point | ~208 | DSC / Hot-Stage Microscopy |
Data sourced from studies on an azo dye derived from 2-amino-5-nitrothiazole and a substituted N,N-dimethyl aniline. core.ac.uk
Table 2: Optical Absorption of this compound Derivatives in Different Solvents
| Coupling Component | Solvent | Absorption Maximum (λmax) (nm) |
| 2-chloroaniline | Ethanol (B145695) | 490 |
| 2-chloroaniline | DMF | 510 |
| 1,3-dihydroxybenzene | Ethanol | 480 |
| 1,3-dihydroxybenzene | DMF | 504 |
| N-phenyl naphthylamine | Ethanol | 585 |
| N-phenyl naphthylamine | DMF | 592 |
This table illustrates the positive solvatochromism of these dyes, where λmax increases with the polarity of the solvent (DMF is more polar than ethanol). orientjchem.org
The development of these functional dyes is driven by the ability to tune their properties by modifying the molecular structure, specifically the coupling components attached to the this compound core. nih.govrsc.org This allows for the design of materials with tailored absorption spectra, thermal stability, and other physicochemical properties for specific applications in advanced materials and dye chemistry. unizar-csic.esorientjchem.org
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Derivatization
A primary challenge in harnessing the full potential of the 2-diazenyl-5-nitrothiazole scaffold is the development of diverse and efficient synthetic routes for derivatization. Future research will need to move beyond conventional methods to create extensive compound libraries for structure-activity relationship (SAR) studies. The precursor, 2-amino-5-nitrothiazole (B118965), serves as the key starting material for these synthetic explorations.
Novel derivatization can be achieved through several established and emerging strategies:
Diazo-Coupling Reactions: The conventional method for creating the diazenyl linkage involves diazotization of 2-amino-5-nitrothiazole, followed by coupling with various electron-rich aromatic or heterocyclic nucleophiles. smolecule.commdpi.com This allows for the introduction of a wide array of substituents, creating a library of azo dyes with potential biological activities. smolecule.com
Multi-step Heterocyclic Synthesis: More complex derivatives can be synthesized through multi-step pathways. One such approach involves reacting 2-amino-5-nitrothiazole with salicylaldehyde (B1680747) to form an azo derivative, which is then converted to a chalcone (B49325). grantome.com This chalcone intermediate can subsequently be reacted with various reagents to form pyrazole (B372694), isoxazole, oxazine, and thiazine (B8601807) derivatives. grantome.commdpi.com
Thiazolidinone Formation: Another synthetic route involves the N-acylation of 2-amino-5-nitrothiazole with chloroacetyl chloride, followed by intramolecular cyclization with ammonium (B1175870) thiocyanate (B1210189) to yield a thiazolidinone core structure. researchgate.net This scaffold can be further modified, for instance, through Mannich base reactions to introduce additional diversity. researchgate.net
The table below summarizes key synthetic strategies for creating derivatives from the 2-amino-5-nitrothiazole starting material.
| Synthetic Strategy | Key Reagents | Resulting Derivative Class | Reference(s) |
| Diazo-Coupling | NaNO₂, HCl, Aromatic/Heterocyclic Couplers | Azo Dyes | smolecule.com, mdpi.com |
| Chalcone-based Synthesis | Salicylaldehyde, 4-hydroxyacetophenone, Hydrazines | Pyrazoles, Isoxazoles | grantome.com |
| Thiazolidinone Synthesis | Chloroacetyl chloride, Ammonium thiocyanate | Thiazolidinones | researchgate.net |
| Mannich Base Reaction | Piperidine, Benzaldehydes | Mannich Bases | researchgate.net |
Future exploration should focus on developing one-pot or multi-component reactions to improve efficiency and reduce waste. scilit.com The investigation of novel catalytic systems could also provide access to previously inaccessible chemical space and facilitate more complex structural modifications. tandfonline.com
Deeper Mechanistic Investigations of Biological Activities
The biological activity of 5-nitrothiazole (B1205993) derivatives is fundamentally linked to the presence of the nitro group, which is often essential for their therapeutic effect. researchgate.netnih.gov However, the precise mechanisms of action can vary depending on the target organism and the specific chemical structure of the derivative. A deeper understanding of these mechanisms is critical for designing more effective and selective drugs.
Key areas for future mechanistic investigation include:
Reductive Activation (Prodrug Strategy): A primary mechanism involves the reduction of the nitro group within the target cell to form reactive cytotoxic intermediates. In certain parasites, such as Trypanosoma brucei, this activation is carried out by a type I nitroreductase (NTR) enzyme, which is absent in mammalian hosts, providing a basis for selective toxicity. nih.gov Further studies are needed to identify the specific reactive species generated and their downstream cellular targets, such as DNA and proteins.
Enzyme Inhibition: Nitrothiazole derivatives are known to inhibit specific enzymes crucial for pathogen survival. A well-documented target is pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of many anaerobic bacteria and protozoa. grantome.comnih.gov The drug nitazoxanide (B1678950), a 5-nitrothiazole derivative, is believed to function by inhibiting PFOR. nih.gov Since mammals utilize the insensitive pyruvate dehydrogenase (PDH) complex for the same metabolic step, PFOR represents a highly selective target. nih.gov Future work should aim to structurally characterize the binding of these inhibitors to PFOR and other potential enzyme targets to guide the design of more potent analogues.
Disruption of Cellular Homeostasis: In Mycobacterium tuberculosis (Mtb), 5-nitrothiazole compounds appear to act via a distinct mechanism that involves the disruption of the bacterial membrane potential and intracellular pH balance. mdpi.com Some derivatives also stimulate autophagy, an immune process that helps clear dormant Mtb. mdpi.com Elucidating the molecular pathways involved in these processes could reveal new targets for anti-tubercular drug development.
Rational Design of Multi-Targeted Agents
The emergence of drug resistance and the complex nature of diseases like cancer and neurodegenerative disorders necessitate innovative therapeutic strategies. One promising approach is the rational design of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. tandfonline.com The 5-nitrothiazole scaffold is an excellent starting point for developing such agents. tandfonline.comresearchgate.net
Future research in this area should focus on:
Designing Hybrid Molecules: A key strategy involves creating hybrid compounds that combine the 5-nitrothiazole pharmacophore with other known active moieties. For example, researchers have successfully designed and synthesized 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), two key targets in the pathology of neurodegenerative diseases. tandfonline.comscispace.com
Targeting Multiple Pathways in Pathogens: In infectious diseases, an MTDL could target both a crucial metabolic enzyme (like PFOR) and a mechanism of virulence or drug resistance. This could lead to more robust antimicrobial activity and a lower propensity for the development of resistance.
Overcoming Drug Resistance: The design of dual- or multi-target molecules is a recognized strategy for overcoming resistance. mdpi.com By hitting multiple targets, the probability of a pathogen developing simultaneous resistance mutations is significantly reduced.
The design process for these MTDLs will rely heavily on a deep understanding of the SAR of the 5-nitrothiazole scaffold and the structural biology of the intended targets. tandfonline.com
Advanced Computational Modeling for Structure-Property-Activity Relationships
In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. Applying advanced computational modeling to the this compound class can accelerate the discovery of potent and selective leads.
Key computational approaches for future research include:
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes and affinities of 5-nitrothiazole derivatives within the active sites of target proteins like PFOR, Bcr-Abl kinase, and DNA gyrase. mdpi.comscilit.commdpi.com These studies can elucidate key interactions, such as the role of the nitrothiazole moiety in anchoring the ligand, and guide the modification of derivatives to improve binding. mdpi.com Molecular dynamics (MD) simulations can further refine these models by exploring the conformational flexibility of the ligand-protein complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Atom-based 3D-QSAR models have been successfully developed for other 5-substituted thiazole (B1198619) derivatives, providing insights into the structural features required for high potency. nih.gov Developing robust QSAR models for this compound derivatives will be crucial for prioritizing the synthesis of new compounds and predicting their activity. nih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of these molecules. researchgate.net Such calculations are particularly useful for understanding the bioreductive potential of the nitro group, which is central to the mechanism of action of many of these compounds. researchgate.net
The integration of these computational techniques will provide a powerful platform for understanding structure-property-activity relationships and for the intelligent design of next-generation this compound-based drugs.
Development of Sustainable and Eco-Friendly Synthesis Methods
The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing, aiming to reduce the environmental impact of chemical synthesis. Future development of this compound derivatives must incorporate sustainable practices.
Priorities for developing eco-friendly synthesis methods include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. [11 from first search] It has been successfully applied to the synthesis of 5-nitrothiazole sulfone derivatives. [2, 3 from first search]
Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water is an ideal green solvent due to its low cost, non-flammability, and lack of toxicity. [3 from first search] Researchers have demonstrated the feasibility of synthesizing 5-nitrothiazole derivatives in water, often in conjunction with microwave heating. [3 from first search]
Development of Green Catalysts: Exploring the use of reusable, non-toxic catalysts, such as biocatalysts or heterogeneous catalysts, can significantly improve the sustainability of synthetic processes. [8, 12 from first search]
The table below contrasts conventional and green approaches to the synthesis of thiazole derivatives.
| Parameter | Conventional Approach | Green Chemistry Approach | Reference(s) |
| Solvent | Volatile Organic Solvents (e.g., DCM) | Water, Ionic Liquids | [3 from first search] |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation, Ultrasound | [2, 3, 8 from first search] |
| Reaction Time | Often several hours to days | Minutes to a few hours | [11 from first search] |
| Catalyst | Often stoichiometric or toxic reagents | Reusable, non-toxic catalysts | [8, 12 from first search] |
| Waste Generation | Higher E-Factor (more waste) | Lower E-Factor (less waste) | [12 from first search] |
By embracing these green chemistry principles, the future synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable.
Q & A
Basic: What are the optimized solvent and catalyst conditions for synthesizing 2-Diazenyl-5-nitrothiazole?
Methodological Answer:
The synthesis of this compound derivatives can be achieved using solvent-free conditions or nucleophilic substitution reactions. For example, potassium carbonate (K₂CO₃) is a common base for facilitating reactions under solvent-free conditions at elevated temperatures (130°C), as demonstrated in the synthesis of structurally related nitro-substituted heterocycles . Alternatively, dimethylformamide (DMF) may serve as a solvent for nucleophilic substitutions, though solvent-free methods are preferred for scalability and reduced environmental impact. Researchers should optimize reaction times and temperatures using TLC or HPLC to monitor progress.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
Key spectroscopic methods include:
- ¹H/¹³C NMR : To confirm the presence of the diazenyl (–N=N–) and nitro (–NO₂) groups via characteristic chemical shifts. For instance, nitro groups typically show deshielded proton environments in the range of δ 8.0–9.0 ppm .
- IR Spectroscopy : The nitro group exhibits strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, cross-referenced with NIST Chemistry WebBook data .
Advanced: What mechanistic pathways explain the biological activity of this compound in anticancer assays?
Methodological Answer:
The nitro group enhances electrophilicity, enabling interactions with cellular thiols (e.g., glutathione) or DNA nucleophiles. Researchers should:
Perform molecular docking studies to predict binding affinity with targets like topoisomerase II or tubulin, using software such as AutoDock .
Validate mechanisms via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare results with structurally similar thiazole derivatives showing IC₅₀ values <10 μM .
Assess ROS generation using fluorescent probes (e.g., DCFH-DA) to link nitro-group reduction to oxidative stress .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assay Protocols : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) across studies .
- Purity Validation : Employ HPLC (>95% purity) and elemental analysis (C, H, N, S) to rule out impurities affecting bioactivity .
- Meta-Analysis : Compare data across multiple sources (e.g., PubChem, NIST) and apply statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What computational strategies predict the stability of this compound under varying pH conditions?
Methodological Answer:
DFT Calculations : Use Gaussian 16 to model protonation states and evaluate bond dissociation energies (BDEs) for the diazenyl and nitro groups.
pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ_max ≈ 320 nm .
Comparative Analysis : Cross-reference results with structurally analogous compounds (e.g., nitrothiazoles) from the NIST database .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to minimize light- and oxygen-induced degradation. Regularly assess stability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
